N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
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Overview
Description
N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that features a nitrobenzylidene group, a hydrazino group, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazino group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Methylphenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
- N-(4-Ethoxyphenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide .
Uniqueness
N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which can influence its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
769149-52-2 |
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Molecular Formula |
C23H36N4O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H36N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)24-19-23(29)26-25-18-20-14-16-21(17-15-20)27(30)31/h14-18H,2-13,19H2,1H3,(H,24,28)(H,26,29)/b25-18+ |
InChI Key |
CXMXGXOJPPBYEX-XIEYBQDHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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